3-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-ethylsulfonyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-5-28(25,26)17-8-6-7-16(11-17)20(24)23-21-22-18(12-27-21)19-14(3)9-13(2)10-15(19)4/h6-12H,5H2,1-4H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPPYNXBEYAXMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting mesityl chloride with thiourea under basic conditions to form 4-mesitylthiazole.
Sulfonylation: The ethylsulfonyl group can be introduced by reacting ethylsulfonyl chloride with an appropriate nucleophile.
Amidation: The final step involves the coupling of the 4-mesitylthiazole with 3-(ethylsulfonyl)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide moiety can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 3-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfonyl and mesitylthiazolyl groups could play a role in binding to these targets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-mesityl-1,3-thiazol-2-yl)acetonitrile
- 2-(4-mesityl-1,3-thiazol-2-yl)ethanamine
Uniqueness
3-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide is unique due to the presence of both the ethylsulfonyl and mesitylthiazolyl groups, which confer distinct chemical and biological properties. These features may enhance its potential as a versatile compound in various research applications.
Biological Activity
3-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide is a synthetic organic compound belonging to the benzamide class. Its unique structure, featuring an ethylsulfonyl group and a mesitylthiazole moiety, suggests potential biological activities that merit investigation. This article delves into its biological activity, including antimicrobial, insecticidal, and fungicidal properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : C₁₅H₁₅N₃O₂S
- Molecular Weight : 305.36 g/mol
The structural components include:
- An ethylsulfonyl group, enhancing solubility.
- A mesitylthiazole moiety, which may influence biological interactions.
The precise mechanism by which 3-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets, such as enzymes or receptors, modulating various biochemical pathways. For instance, its antimicrobial activity may involve the inhibition of enzymes critical for bacterial cell wall synthesis.
Antimicrobial Activity
Research indicates that compounds similar to 3-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide exhibit significant antimicrobial properties. Preliminary bioassays have shown lethal activities against various pests and pathogens:
| Organism | Activity (% Lethality) |
|---|---|
| Mythimna separate | 70% |
| Helicoverpa armigera | Not specified |
| Ostrinia nubilalis | Not specified |
| Spodoptera frugiperda | Not specified |
This suggests potential use in agricultural applications as a pest control agent .
Insecticidal Activity
Insecticidal tests reveal that the compound demonstrates notable efficacy against several agricultural pests. For example, it has shown good activity against Mythimna separate, indicating its potential as a biopesticide.
Fungicidal Activity
Fungicidal assessments have also been conducted, with the compound exhibiting inhibition rates against various fungal pathogens:
| Fungal Pathogen | Inhibition Rate (%) |
|---|---|
| Pyricularia oryae | 77.8% |
| Other fungi (various species) | 55.6–66.7% |
These results highlight its potential as an antifungal agent in crop protection strategies .
Case Studies and Research Findings
A recent study focused on the synthesis and biological evaluation of related benzamide compounds demonstrated that several derivatives exhibited promising insecticidal and fungicidal activities. The study reported that specific compounds showed higher efficacy than established fungicides, suggesting that structural modifications could enhance biological performance .
Q & A
Q. How can the synthesis of 3-(ethylsulfonyl)-N-(4-mesitylthiazol-2-yl)benzamide be optimized to improve yield and purity?
- Methodological Answer: The synthesis typically involves coupling 3-(ethylsulfonyl)benzoyl chloride with 2-amino-4-mesitylthiazole. Key optimizations include:
- Using dimethylformamide (DMF) as a solvent under an inert atmosphere (e.g., nitrogen) to minimize side reactions .
- Temperature control (60–80°C) to balance reaction rate and byproduct formation .
- Purification via recrystallization (ethanol/water) or silica-gel column chromatography (eluent: ethyl acetate/hexane) .
- Validate purity using HPLC (>95%) and confirm structure via ¹H/¹³C NMR .
Q. What spectroscopic techniques are essential for characterizing the compound’s structure?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the presence of ethylsulfonyl, mesityl, and benzamide moieties. Compare chemical shifts with computed spectra for validation .
- Fourier-Transform Infrared (FT-IR): Identify functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]⁺ ion) .
- X-ray Crystallography: Resolve 3D conformation for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data across studies be resolved?
- Methodological Answer:
- Assay Standardization: Compare experimental conditions (e.g., cell lines, incubation time, compound concentrations). For example, discrepancies in IC₅₀ values may arise from differences in cancer cell models (e.g., HeLa vs. MCF-7) .
- Orthogonal Validation: Use complementary assays (e.g., enzyme inhibition vs. apoptosis assays) to confirm mechanisms .
- Impurity Analysis: Quantify byproducts via HPLC-MS; even 5% impurities (e.g., unreacted sulfonyl chloride) can skew bioactivity results .
- Structural Analog Comparison: Benchmark against analogs (e.g., bromo or fluoro derivatives) to identify substituent-specific effects .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to model binding to targets (e.g., kinases or bacterial enzymes). Focus on hydrogen bonds between the sulfonyl group and catalytic residues .
- Molecular Dynamics (MD) Simulations: Run GROMACS simulations (100 ns) to assess binding stability and conformational changes .
- Validation: Cross-check computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) .
Q. How can solubility and stability under physiological conditions be systematically assessed?
- Methodological Answer:
- Solubility: Use the shake-flask method in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Quantify via UV-Vis spectroscopy or HPLC .
- Stability: Incubate the compound in simulated gastric fluid (SGF) or plasma. Monitor degradation products over 24 hours using LC-MS .
- Formulation Strategies: Improve solubility with cyclodextrin inclusion complexes or lipid-based nanoparticles if stability is poor .
Q. What strategies address low bioavailability in preclinical models?
- Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance absorption .
- Nanoparticle Encapsulation: Use PLGA or liposomes to improve pharmacokinetic (PK) profiles. Measure plasma concentration via LC-MS after intravenous vs. oral administration .
- Metabolic Stability Assays: Incubate with liver microsomes to identify cytochrome P450-mediated degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
